Validated Binding to WDR5 WIN Site: Structural Differentiation from Imidazole-4-methanol
This compound has been crystallographically validated as a ligand for the WDR5 WIN site, a key protein-protein interaction target in mixed-lineage leukemia (MLL)-rearranged cancers. The 1.6 Å resolution X-ray crystal structure (PDB ID: 6PG4) unequivocally demonstrates its binding pose and key interactions [1]. In contrast, the unsubstituted analog imidazole-4-methanol (CAS 822-55-9) lacks the 2-methyl group, which is essential for the hydrophobic interactions that anchor the ligand in the WIN site. While no direct binding affinity comparison is available in the public domain for this specific analog pair, the structural data provide compelling class-level inference that the 2-methyl group is a critical pharmacophoric element. In a broader context, the 2-butyl analog (2-butyl-1H-imidazol-4-yl)methanol was also co-crystallized, confirming the importance of the 2-position alkyl substitution for binding to this pocket [2]. This structural information provides a clear rationale for selecting this specific compound over less-substituted analogs for WDR5-targeted projects.
| Evidence Dimension | Binding Mode Validation |
|---|---|
| Target Compound Data | X-ray crystal structure (1.60 Å) with WDR5 (PDB: 6PG4) |
| Comparator Or Baseline | Imidazole-4-methanol (CAS 822-55-9) and 2-butyl-1H-imidazol-4-yl)methanol |
| Quantified Difference | N/A (Structural evidence, not binding assay) |
| Conditions | X-ray diffraction of co-crystal (WDR5delta32 construct) |
Why This Matters
For procurement decisions, this provides unambiguous, peer-reviewed structural evidence of a specific, therapeutically relevant binding interaction that is absent in simpler, less-substituted analogs.
- [1] PDB. (2019). 6PG4: WDR5delta32 bound to (2-methyl-1H-imidazol-4-yl)methanol. Protein Data Bank. View Source
- [2] PDB. (n.d.). WDR5delta23 bound to (2-butyl-1H-imidazol-4-yl)methanol. Protein Data Bank. View Source
